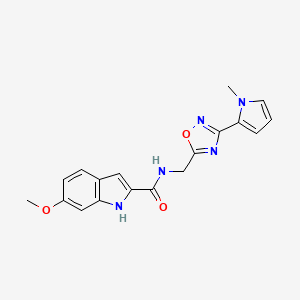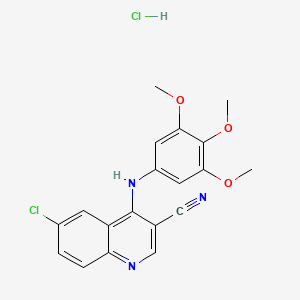![molecular formula C17H19N3O3S B2785573 N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide CAS No. 692746-41-1](/img/structure/B2785573.png)
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide, also known as PSB-1115, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological systems, making it an important area of research for scientists in many different fields.
作用機序
The mechanism of action of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting this enzyme, this compound can induce cell death in cancer cells and reduce inflammation in other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various biological systems. In cancer cells, this compound has been shown to induce cell death by inhibiting DNA repair and cell survival pathways. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological cells, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide in lab experiments is its ability to target specific molecular pathways involved in various biological processes. This specificity allows researchers to study the effects of this compound on these pathways in a controlled manner. However, one limitation of using this compound in lab experiments is its potential toxicity to cells. Researchers must carefully determine the appropriate concentration of this compound to use in experiments to avoid cell damage or death.
将来の方向性
There are many potential future directions for research on N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. One area of interest is the development of more potent and selective inhibitors of PARP-1, which could have even greater therapeutic potential in cancer and other diseases. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, which could increase their efficacy and reduce toxicity in vivo. Finally, research on the use of this compound in combination with other drugs or therapies could lead to more effective treatments for a variety of diseases.
合成法
The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves several steps, including the reaction of piperidine-1-sulfonyl chloride with isonicotinamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic separations to obtain the final compound.
科学的研究の応用
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)24(22,23)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDJWWHVCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

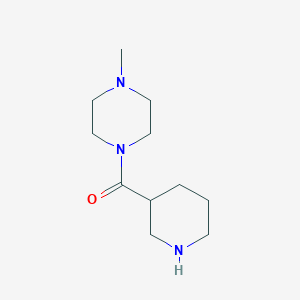
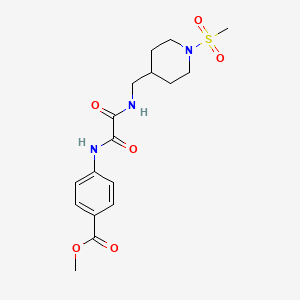
![2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2785493.png)

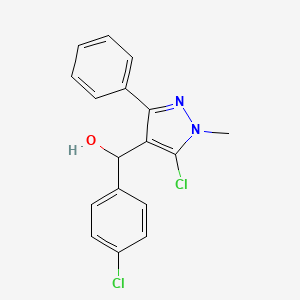
![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)

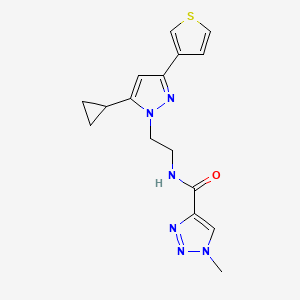
![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)
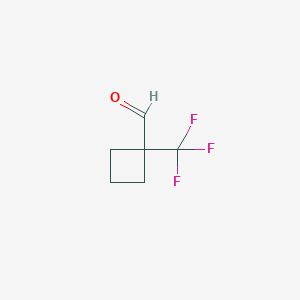
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)
